REACTION_CXSMILES
|
S(=O)(=O)(O)O.[C:6]([OH:19])(=[O:18])[C:7]1[CH:17]=[C:14]([O:15][CH3:16])[C:12]([OH:13])=[C:9]([O:10][CH3:11])[CH:8]=1.[CH3:20]O>>[OH:13][C:12]1[C:14]([O:15][CH3:16])=[CH:17][C:7]([C:6]([O:19][CH3:20])=[O:18])=[CH:8][C:9]=1[O:10][CH3:11]
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Name
|
|
Quantity
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3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20.24 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(OC)=C(O)C(OC)=C1)(=O)O
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Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for a further 5 hours
|
Duration
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5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a third of its original volume
|
Type
|
ADDITION
|
Details
|
The concentrate was poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice (c. 150 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
the combined organic phase washed with distilled water (3×100 mL), brine (3×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of ecxess solvent under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |